molecular formula C22H35NO11 B610271 Propargyl-PEG7-NHS ester CAS No. 2093152-77-1

Propargyl-PEG7-NHS ester

Cat. No.: B610271
CAS No.: 2093152-77-1
M. Wt: 489.52
InChI Key: OXDKTPDVZLDTKO-UHFFFAOYSA-N
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Description

Propargyl-PEG7-NHS ester is a compound that contains a propargyl group and an N-hydroxysuccinimidyl ester group. This compound is widely used as an amine-reactive reagent for derivatizing peptides, antibodies, and amine-coated surfaces. The propargyl group can react with azide-bearing compounds or biomolecules through copper-catalyzed azide-alkyne cycloaddition, forming a stable triazole linkage . The polyethylene glycol (PEG) units in the compound increase its hydrophilicity, making it more soluble in aqueous media .

Mechanism of Action

Target of Action

The primary targets of Propargyl-PEG7-NHS ester are peptides, antibodies, and amine coated surfaces . These targets are crucial in the field of bioconjugation, where they serve as the foundation for the development of various therapeutic agents .

Mode of Action

This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne click chemistry . This compound contains a propargyl group and an NHS ester. The propargyl group can react with azide-containing compounds or biomolecules in the presence of a copper catalyst to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne click chemistry . This pathway leads to the formation of a stable, irreversible amide bond between the NHS ester group of the compound and the primary amines (NH2) on the target macromolecule .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its polyethylene glycol (PEG) units. These units increase the hydrophilicity of the compound, which can enhance its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and can significantly impact its bioavailability .

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage between the compound and its target . This linkage is formed through a copper-catalyzed azide-alkyne click chemistry reaction . The formation of this linkage enables the compound to be used in the synthesis of antibody-drug conjugates (ADCs) .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The NHS ester group of the compound can react very readily with primary amines (NH2) on the target macromolecule at a pH of 7-9 . Additionally, the compound is typically stored at a temperature of -20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG7-NHS ester typically involves the modification of commercially available heterobifunctional PEG derivatives. The process begins with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is further modified with succinic anhydride to introduce the N-hydroxysuccinimidyl ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced in a controlled environment to maintain its stability and reactivity .

Comparison with Similar Compounds

Uniqueness: Propargyl-PEG7-NHS ester is unique due to its longer PEG spacer, which increases its solubility and reduces non-specific interactions. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLITXJWZOQGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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